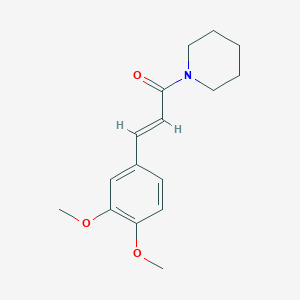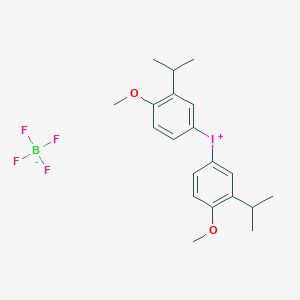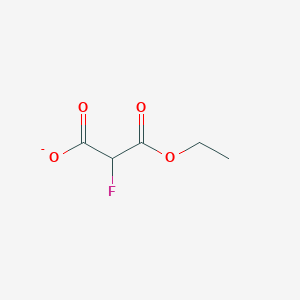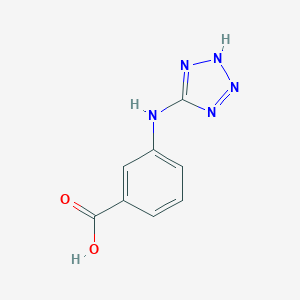
3-(2H-tetrazol-5-ylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-(2H-tetrazol-5-ylamino)benzoic acid” can be represented by the SMILES stringOC(=O)c1cccc(c1)-c2nn[nH]n2 . Physical And Chemical Properties Analysis
The physical form of “3-(2H-tetrazol-5-ylamino)benzoic acid” is solid . Its molecular weight is 205.17 g/mol.Wissenschaftliche Forschungsanwendungen
Anti-Trypanosomal Activity
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in developing countries. Researchers have identified 3-(2H-tetrazol-5-ylamino)benzoic acid derivatives as potential anti-trypanosomal agents. Specifically, three compounds (14, 18, and 19) containing a para-aminobenzoic acid moiety exhibited remarkable trypanocidal activity. Their lysis concentration of 50% of the population (LC50) was less than 0.15 µM for the NINOA strain and less than 0.22 µM for the INC-5 strain. These compounds outperformed commercially available drugs like nifurtimox and benznidazole .
Trans-Sialidase Inhibition
Trans-sialidase (TS) is a crucial enzyme in the life cycle of T. cruzi. It plays a role in host cell invasion and immune evasion. Compound 18, derived from 3-(2H-tetrazol-5-ylamino)benzoic acid , demonstrated moderate inhibition (47%) of trans-sialidase activity. Its binding model resembled that of DANA (pattern A). Targeting TS with such inhibitors opens avenues for novel anti-Chagas drug development .
Catalyst Screening
Beyond its biological applications, 3-(2H-tetrazol-5-ylamino)benzoic acid has been explored as a catalyst. Researchers investigated various acids, including benzoic acid (PhCOOH), trifluoroacetic acid (CF3COOH), and acetic acid (CH3COOH), for catalytic systems. Ultimately, TsOH·H2O emerged as the optimal catalyst for solvent screening, emphasizing the compound’s versatility .
Eigenschaften
IUPAC Name |
3-(2H-tetrazol-5-ylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-7(15)5-2-1-3-6(4-5)9-8-10-12-13-11-8/h1-4H,(H,14,15)(H2,9,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWVRTYTTSAQKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NNN=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-tetrazol-5-ylamino)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)



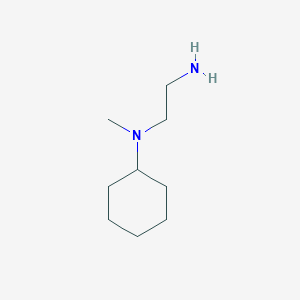
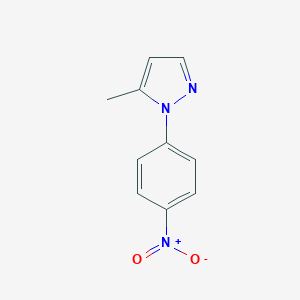
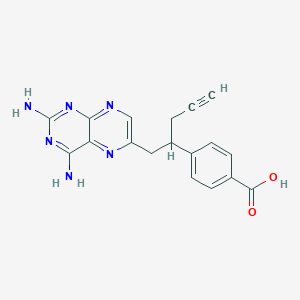
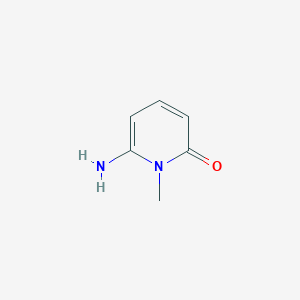
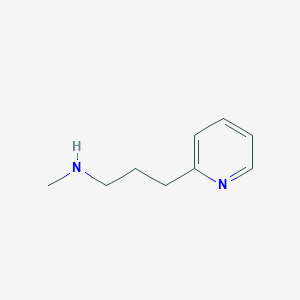
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B168509.png)
